molecular formula C7H14O4S B8658483 Ethyl 2-(methylsulfonyl)butanoate

Ethyl 2-(methylsulfonyl)butanoate

Cat. No. B8658483
M. Wt: 194.25 g/mol
InChI Key: RBCAYDVGXJUNLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(methylsulfonyl)butanoate is a useful research compound. Its molecular formula is C7H14O4S and its molecular weight is 194.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(methylsulfonyl)butanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(methylsulfonyl)butanoate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C7H14O4S

Molecular Weight

194.25 g/mol

IUPAC Name

ethyl 2-methylsulfonylbutanoate

InChI

InChI=1S/C7H14O4S/c1-4-6(12(3,9)10)7(8)11-5-2/h6H,4-5H2,1-3H3

InChI Key

RBCAYDVGXJUNLD-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)OCC)S(=O)(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl(methylsulfonyl)acetate (0.79 mL, 5.8 mmol, 1.0 equiv) was added dropwise via syringe to a mixture of sodium hydride (0.25 g 60% in mineral oil, 6.1 mmol, 1.1 equiv) in DMF (20 mL) at room temperature. The mixture was allowed to stir for 30 min, after which time 1-iodoethane (0.48 mL, 5.8 mmol, 1.0 equiv) was added. The reaction was allowed to stir overnight. A solution of saturated ammonium chloride (10 mL) and water (10 mL) were added, and the resulting mixture was extracted with diethyl ether (1×25 mL). The organic phase was separated, washed with water (1×10 mL), brine (1×5 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude material was purified by flash chromatography (2:1-0:1 heptane/ethyl acetate) to provide a white solid (0.29 g, 26%). MS (LCMS) m/z 195.4 (M+1). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 1.05 (t, J=7.41 Hz, 3H) 1.33 (t, J=7.12 Hz, 3H) 1.99-2.25 (m, 2H) 2.99 (s, 3H) 3.66 (dd, J=10.54, 3.90 Hz, 1H) 4.30 (q, J=7.22 Hz, 2H).
Quantity
0.79 mL
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Yield
26%

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